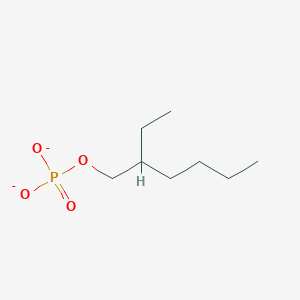

2-Ethylhexyl dihydrogen phosphate

Overview

Description

2-Ethylhexyl dihydrogen phosphate is a chemical compound utilized in various industrial applications, including as a flame retardant and plasticizer. It's known for its versatility and effectiveness in enhancing the properties of materials it's added to. Despite its widespread use, concerns about its environmental and human health impacts have been raised due to its toxicity to aquatic organisms and detection in environmental samples.

Synthesis Analysis

The synthesis of this compound and related compounds involves reactions between phosphorus oxychloride and alcohols, such as 2-ethylhexyl alcohol. This process results in phosphorus-containing flame retardant coupling agents that have been studied for their effects on material properties and fire retardancy (Ma Zhi, 2000).

Molecular Structure Analysis

Research on dihydrogen phosphate complexes has revealed the assembly of dihydrogen phosphate anions around hosts by H-bond donors and acceptors, forming cyclic anion octamers. This indicates a significant molecular interaction capability, which is crucial for its applications in various fields (Md. Alamgir Hossain et al., 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including hydrolysis and radiolytic decomposition, leading to the formation of mono- and di-hydroxylated metabolites, keto metabolites, and polymeric products. These reactions are crucial for understanding its behavior in different environments and potential human exposure risks (V. V. Pozdeev et al., 2015).

Scientific Research Applications

In vitro metabolism and human exposure assessment : 2-Ethylhexyl diphenyl phosphate (EHDPHP), a derivative of 2-Ethylhexyl dihydrogen phosphate, is studied for its toxicology and metabolism in human liver microsomes. Researchers identified a variety of metabolites and proposed a general metabolism pathway for EHDPHP, providing insights for future biomonitoring studies of phosphate flame retardants and plasticizers (Ballesteros-Gómez et al., 2015).

Chromatographic applications : Its use in reversed-phase chromatography for separating metals like lanthanides and various other elements is explored, though with mixed effectiveness compared to other compounds (Lyle & Nair, 1969).

Endocrine disruption and reproductive health : The compound's activation to human peroxisome proliferator-activated receptor gamma and its impact on progesterone synthesis in human placental choriocarcinoma cells is studied, revealing potential implications for female reproduction and fetal development (Hu et al., 2017).

Biocompatibility for pharmaceutical applications : The ionic liquid form, choline dihydrogen phosphate, shows potential as a stabilizing excipient for protein therapeutics. Its biocompatibility and cytotoxicity effects are crucial for biomedical applications like tissue engineering and drug delivery (Weaver et al., 2010).

Environmental Impact and Toxicity : Studies on the organophosphate flame retardant 2-Ethylhexyl diphenyl phosphate (EHDPP) show significant toxic effects and gene modulation in chicken embryonic hepatocytes, highlighting concerns about its presence in the environment and potential impacts on wildlife (Shen et al., 2019).

Mechanism of Action

Target of Action

2-Ethylhexyl dihydrogen phosphate (EHDP) is an organic phosphate ester compound

Mode of Action

They can form covalent bonds with biological molecules, altering their properties and functions .

Biochemical Pathways

Phosphate esters are involved in numerous biochemical pathways, including energy metabolism and signal transduction .

Pharmacokinetics

As a phosphate ester, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Phosphate esters can alter the function of proteins and other biomolecules, potentially affecting cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EHDP. For instance, its stability may be affected by temperature and pH . Furthermore, its efficacy may be influenced by the presence of other substances that can interact with phosphate esters .

Future Directions

properties

IUPAC Name |

2-ethylhexyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKDOMVGKKPJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035184 | |

| Record name | 2-Ethylhexyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; Liquid, Other Solid | |

| Record name | Phosphoric acid, mono(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

0.0000004 [mmHg] | |

| Record name | 2-Ethylhexyl dihydrogen phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1070-03-7, 12645-31-7 | |

| Record name | Mono(2-ethylhexyl)phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, mono(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8939S90183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXYL DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

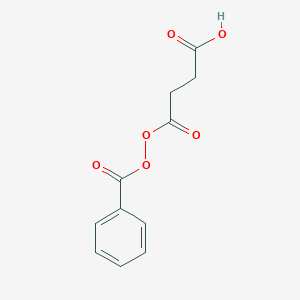

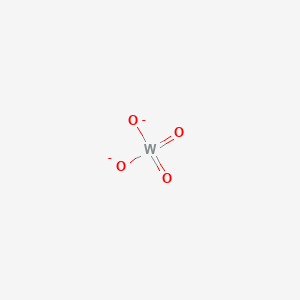

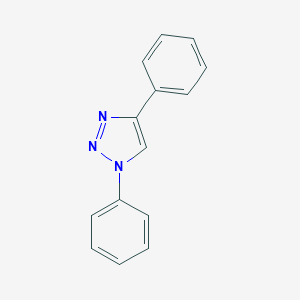

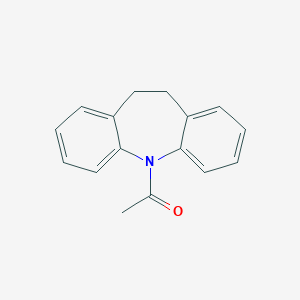

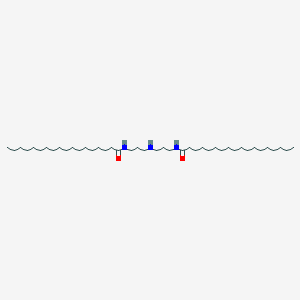

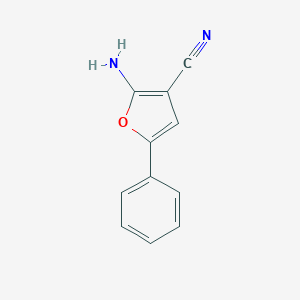

Feasible Synthetic Routes

Q & A

Q1: How does 2-Ethylhexyl dihydrogen phosphate (H2MEHP) interact with rare-earth elements (REEs) and what are the downstream effects?

A1: H2MEHP acts as a complexing agent for REEs. When combined with bis(2-ethylhexyl) hydrogen phosphate (HDEHP) and adsorbed onto a C18 cartridge, it effectively extracts REEs from seawater. [] This complexation allows for the separation and preconcentration of REEs, enabling their accurate measurement by inductively coupled plasma mass spectrometry (ICPMS). []

Q2: What is the structural characterization of H2MEHP?

A2: While the provided abstracts do not explicitly mention the molecular formula and weight of H2MEHP, it is a diester of phosphoric acid. The lack of spectroscopic data in the abstracts makes it impossible to answer that part of the question based on the provided information.

Q3: What is the material compatibility of H2MEHP and how does it perform under various conditions?

A3: H2MEHP demonstrates compatibility with other materials like HDEHP and C18 cartridges for the purpose of REE extraction. [] Information on its performance under various conditions, beyond its application in seawater, is not provided in the abstracts.

Q4: Aside from REE extraction, are there other applications for H2MEHP?

A4: Yes, one of the abstracts mentions the use of H2MEHP in the formulation of a liquid photosensitive corrosion-resistant printing ink. [] In this application, it is suggested that H2MEHP contributes to the ink's tenacity, uniform dispersion, and stability. []

Q5: Are there any studies on the radiolysis of H2MEHP?

A5: While one abstract mentions the "Radiolysis of di-2-ethylhexyl hydrogen phosphate and its toluene solutions," it does not provide any specific findings or insights from the research. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)